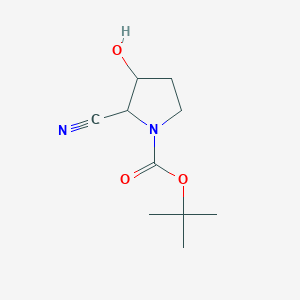

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile

Description

Tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring with a cyano group and a hydroxy group attached to it

Properties

IUPAC Name |

tert-butyl 2-cyano-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHZFNXKDVXDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanide Ring-Opening Route from Epichlorohydrin

One of the most documented and industrially relevant methods starts from epichlorohydrin and sodium cyanide, followed by ring-opening and subsequent transformations:

- Step 1: Ring Opening of Epichlorohydrin with Sodium Cyanide

Epichlorohydrin is reacted with sodium cyanide under acidic conditions (e.g., sulfuric acid) to yield 4-chloro-3-hydroxybutyronitrile. This step introduces the nitrile functionality at the 2-position of the pyrrolidine ring precursor. - Step 2: Reduction and Cyclization to Form 3-Hydroxypyrrolidine

The 4-chloro-3-hydroxybutyronitrile intermediate is treated with sodium borohydride and boron trifluoride etherate, followed by mild basic conditions (e.g., sodium carbonate) to induce cyclization and reduction, forming the 3-hydroxypyrrolidine ring with the nitrile substituent retained. - Step 3: Boc Protection of the Pyrrolidine Nitrogen

The resulting 3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate to introduce the tert-butoxycarbonyl protecting group on the nitrogen atom. - Step 4: Purification

The product is purified by extraction, distillation, and crystallization from petroleum ether to obtain (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile with purity greater than 95%.

This method is advantageous due to the availability of starting materials and relatively straightforward reaction conditions. The process is described in detail in patent CN102249971A and related documents.

Alternative Routes Using Chiral Precursors

Other synthetic approaches involve the use of chiral starting materials such as D-malic acid or 4-amino-2-hydroxybutyric acid derivatives:

- Route Using D-Malic Acid

D-Malic acid undergoes direct cyclization with benzylamine, followed by reduction to form 3-hydroxypyrrolidine. Subsequent reaction with di-tert-butyl dicarbonate affords the Boc-protected product. However, this route is less favored industrially due to the high cost of D-malic acid. - Route Using 4-Amino-2-Hydroxybutyric Acid

This involves silanization and cyclization steps to form a 3-trimethylsiloxy-2-pyrrolidinone intermediate, which is then reduced to the hydroxypyrrolidine derivative. Boc protection follows. This route is more complex and less commonly used.

Notes on Stereochemistry

The stereochemical outcome is controlled by the configuration of the starting epichlorohydrin or chiral precursors. The (2R,3S) stereochemistry of the final compound is ensured by starting from the appropriate enantiomer of epichlorohydrin and maintaining stereochemical integrity through the ring-opening and cyclization steps.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield/Purity | Notes |

|---|---|---|---|---|

| 1. Ring opening | Epichlorohydrin, Sodium cyanide, H2SO4 | 4-Chloro-3-hydroxybutyronitrile | High | Introduction of nitrile group |

| 2. Reduction and cyclization | Sodium borohydride, Boron trifluoride etherate, Na2CO3 | 3-Hydroxypyrrolidine-2-carbonitrile | Moderate to high | Formation of pyrrolidine ring |

| 3. Boc protection | Di-tert-butyl dicarbonate | (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile | >95% purity after purification | Standard amine protection step |

| 4. Purification | Extraction, distillation, crystallization | Final pure compound | >95% purity | Petroleum ether crystallization |

Physicochemical Properties Relevant to Preparation

- Molecular formula: C9H17NO3

- Molecular weight: 187.24 g/mol

- Melting point: 62-65 °C (reported for related Boc-hydroxypyrrolidine derivatives)

- Boiling point: ~273 °C at 760 mmHg (related compounds)

- LogP: Approximately -0.08, indicating moderate hydrophilicity.

Research and Industrial Significance

The preparation of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is critical in medicinal chemistry for the synthesis of ligands targeting nicotinic acetylcholine receptors and other biologically relevant molecules. The cyanide ring-opening method is industrially attractive due to cost-effectiveness and scalability.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is pivotal for further functionalization in drug synthesis.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in CH₂Cl₂ | (2R,3S)-3-hydroxypyrrolidine-2-carbonitrile | 92% | |

| HCl in dioxane | Hydrochloride salt of deprotected amine | 85% |

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and isobutylene. The reaction retains stereochemical integrity at C2 and C3 .

Cyano Group Transformations

The cyano group participates in reduction and hydrolysis reactions to generate amines or carboxylic acids.

Catalytic Hydrogenation

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| Raney Ni, H₂ (1 atm), THF, 25°C | (2R,3S)-3-hydroxypyrrolidine-2-amine | >95% cis | |

| Pd/C, H₂ (3 atm), MeOH | Partially reduced intermediates | 78% |

Note : Stereoselectivity depends on the catalyst. Raney Ni favors cis-amine formation due to surface adsorption effects .

Acidic Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (20%), reflux, 6 hrs | (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid | 68% |

Hydroxyl Group Modifications

The secondary alcohol undergoes oxidation and protection reactions.

Oxidation to Ketone

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, 0°C → RT | (2R)-1-Boc-3-oxopyrrolidine-2-carbonitrile | 81% |

| Swern oxidation | Oxalyl chloride, DMSO | Same as above | 76% |

Application : The ketone intermediate is used in Mannich reactions or reductive amination .

Silyl Protection

| Silylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| TBSCl, imidazole, DMF | RT, 12 hrs | (2R,3S)-1-Boc-3-(TBS-oxy)pyrrolidine-2-carbonitrile | 89% |

Nucleophilic Additions to the Cyano Group

The cyano group serves as an electrophilic site for nucleophilic additions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagent (MeMgBr) | THF, −78°C → RT | (2R,3S)-1-Boc-3-hydroxy-2-(propane-2-yl)pyrrolidine | 65% |

| Sodium azide, NH₄Cl | DMF, 100°C | (2R,3S)-1-Boc-3-hydroxy-2-(tetrazol-5-yl)pyrrolidine | 58% |

Industrial-Scale Reactions

Continuous flow reactors enhance efficiency and safety in large-scale applications:

| Process | Reactor Type | Key Advantage | Reference |

|---|---|---|---|

| Boc deprotection | Microfluidic reactor | 30% faster reaction time vs. batch | |

| Cyano reduction | Packed-bed reactor | Higher catalyst recycling efficiency |

Stereochemical Stability

The compound’s stereochemistry remains intact under most conditions:

| Reaction Type | Epimerization Observed? | Evidence |

|---|---|---|

| Boc deprotection (TFA) | No | Chiral HPLC analysis |

| Oxidation (PCC) | No | X-ray crystallography |

Comparative Reactivity with Analogues

The Boc and cyano groups synergistically influence reactivity compared to similar compounds:

| Compound | Reaction Rate (Boc Deprotection) | Cyano Hydrolysis Rate |

|---|---|---|

| (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile | 1.0 (reference) | 1.0 (reference) |

| (3S)-3-hydroxypyrrolidine-1-carbonitrile | N/A | 1.3× faster |

Scientific Research Applications

Tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biocatalysis: Its unique structure makes it a candidate for use in biocatalytic processes, where enzymes are used to catalyze chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of tert-butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Biological Activity

(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a cyano functional group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 212.25 g/mol

- Structural Characteristics : The compound's stereochemistry plays a crucial role in its biological activity, influencing its interactions with enzymes and receptors.

The biological activity of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile is primarily attributed to:

- Nucleophilic Properties : The cyano group can act as a nucleophile, participating in various biochemical pathways.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds, enhancing the compound's binding affinity to target proteins and enzymes.

1. Medicinal Chemistry Applications

This compound serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy.

2. Enzyme Inhibition Studies

Research has demonstrated that certain pyrrolidine derivatives exhibit potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases), which are implicated in various diseases such as lysosomal storage disorders and type II diabetes . Specifically, the configuration of the pyrrolidine ring is critical for effective inhibition.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several pyrrolidine analogues from polyhydroxylated cyclic nitrones, including (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile. The evaluation showed that compounds with specific stereochemical configurations exhibited significant inhibitory activity against β-HexNAcases. This highlights the importance of stereochemistry in drug design and efficacy .

Case Study 2: Structural Diversity and Activity Correlation

Research investigating the structural diversity of ligands derived from (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile revealed that modifications could lead to enhanced biological activities. For instance, variations in the Boc group or substitution patterns on the pyrrolidine ring influenced enzyme binding and inhibition profiles .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves stereoselective strategies, such as asymmetric catalysis or chiral pool synthesis. For example, Boc-protected pyrrolidine derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are synthesized using chiral starting materials or enzymatic resolution to control stereochemistry . Enantiomeric purity can be verified via chiral HPLC or polarimetry. Intermediate steps should avoid harsh conditions (e.g., strong acids/bases) to prevent racemization.

Q. How should researchers characterize the stereochemical configuration of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile?

- Methodological Answer : Use a combination of NMR (e.g., NOESY for spatial proximity analysis), X-ray crystallography (if crystals are obtainable), and circular dichroism (CD). For example, the stereochemistry of related Boc-protected pyrrolidines was confirmed via X-ray diffraction in antiplasmodial studies . Chiral derivatizing agents (e.g., Mosher’s acid) can also resolve ambiguities in hydroxyl group configuration.

Q. What are the stability considerations for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile under varying experimental conditions?

- Methodological Answer : The Boc group is stable under basic conditions but hydrolyzes in acidic environments. Storage at 0–6°C in inert atmospheres is recommended to prevent degradation, as seen in similar Boc-protected pyrrolidines . Monitor stability via TLC or HPLC before critical experiments.

Advanced Research Questions

Q. How does the stereochemistry of (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile influence its utility in drug design, particularly in protease inhibitor development?

- Methodological Answer : The (2R,3S) configuration mimics natural amino acid backbones, enabling selective binding to enzyme active sites. For instance, (2R,3S)-N-benzoyl-3-phenylisoleucine hybrids showed enhanced antiplasmodial activity due to stereochemical complementarity with target proteins . Computational docking (e.g., AutoDock Vina) can predict binding modes, while SAR studies optimize substituents for potency and selectivity.

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity, and how can they be mitigated?

- Methodological Answer : Key challenges include racemization during Boc deprotection or column chromatography. Mitigation strategies:

- Use low-temperature Boc removal (e.g., TFA in DCM at 0°C).

- Employ immobilized enzymes for stereospecific reactions .

- Optimize chromatography with chiral stationary phases (e.g., cellulose-based columns) .

Q. How can researchers resolve contradictions in solvent-dependent reactivity data for (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile?

- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic) with kinetic studies can identify reaction pathways. For example, nucleophilic substitutions in DMF may favor retention of configuration, while THF promotes inversion. Use DFT calculations (e.g., Gaussian) to model solvent effects on transition states .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity of pyrrolidine-carbonitrile derivatives: How to validate safety profiles for in vitro studies?

- Methodological Answer : Cross-validate using multiple cell lines (e.g., HEK293, HepG2) and controls. For example, antiplasmodial hybrids in showed low mammalian cell toxicity, but batch-specific impurities (e.g., residual catalysts) might skew results. Purify via preparative HPLC and confirm purity (>95%) before biological assays.

Safety and Handling

Q. What precautions are critical when handling (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile in laboratory settings?

- Methodological Answer : Follow general guidelines for Boc-protected amines:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Store in sealed containers under nitrogen to prevent moisture ingress .

- Neutralize waste with aqueous bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.